An In-depth Technical Guide to the Synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid
An In-depth Technical Guide to the Synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid, a molecule of significant interest in medicinal chemistry. The benzimidazole scaffold, particularly when substituted with a nitro group, is a privileged structure in drug discovery, exhibiting a wide array of biological activities. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed, two-step synthetic pathway. It elucidates the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary characterization and safety procedures. By presenting this information with scientific rigor and practical insights, this guide aims to empower researchers to confidently and safely synthesize this valuable compound for further investigation.
Introduction: The Significance of the 5-Nitrobenzimidazole Scaffold
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. The introduction of a nitro group at the 5-position of the benzimidazole ring profoundly influences its electronic properties, often enhancing its biological efficacy.
The strong electron-withdrawing nature of the nitro group is crucial for the antimicrobial, antiviral, antiparasitic, and anticancer activities observed in this class of compounds. For instance, the mechanism of action for its antimicrobial effects is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that damage DNA and other vital cellular components. In the realm of oncology, 5-nitrobenzimidazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, their utility extends to the treatment of hypertension, where they have been investigated as angiotensin II receptor antagonists.
The title compound, [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid, combines the potent 5-nitrobenzimidazole core with a thioacetic acid moiety at the 2-position. This functionalization provides a handle for further molecular modifications, such as the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships and the development of novel drug candidates with improved potency and selectivity.
Overall Synthesis Workflow
The synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid is a two-step process. The first step involves the synthesis of the key intermediate, 2-mercapto-5-nitrobenzimidazole, through the cyclization of 4-nitro-o-phenylenediamine with carbon disulfide. The second step is a nucleophilic substitution reaction where the thiol group of the intermediate attacks the electrophilic carbon of chloroacetic acid to yield the final product.
Figure 1: Overall synthetic workflow for [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid.
Experimental Protocols
Part 1: Synthesis of 2-Mercapto-5-nitrobenzimidazole
This initial step involves the formation of the benzimidazole ring system. The reaction proceeds via the condensation of 4-nitro-o-phenylenediamine with carbon disulfide in an alkaline medium. The base, typically potassium hydroxide, deprotonates the amino groups of the diamine, increasing their nucleophilicity. The enhanced nucleophiles then attack the electrophilic carbon of carbon disulfide. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-mercaptobenzimidazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-Nitro-o-phenylenediamine | 153.14 | 15.3 | 0.1 |
| Potassium Hydroxide (KOH) | 56.11 | 6.73 | 0.12 |
| Carbon Disulfide (CS₂) | 76.13 | 9.14 | 0.12 |
| Ethanol (95%) | - | 150 mL | - |
| Water | - | 20 mL | - |
| Acetic Acid (50% aq.) | - | As needed | - |
| Activated Charcoal | - | ~1-2 g | - |
Step-by-Step Procedure:
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In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (6.73 g, 0.12 mol) in a mixture of 95% ethanol (150 mL) and water (20 mL).
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To this solution, add 4-nitro-o-phenylenediamine (15.3 g, 0.1 mol) and carbon disulfide (9.14 g, 0.12 mol).
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Heat the reaction mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes to decolorize the mixture.
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Filter the hot reaction mixture through a fluted filter paper to remove the activated charcoal.
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Heat the filtrate to 60-70 °C and then acidify it with a 50% aqueous solution of acetic acid with vigorous stirring until the pH is approximately 6. A precipitate will form.
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Cool the mixture in an ice bath to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash it with cold water, and dry it in an oven at 60-70 °C.
Expected Yield: 80-90% Appearance: Yellow to light brown crystalline powder.
Part 2: Synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid
This second and final step is a nucleophilic substitution reaction. The thiol group of 2-mercapto-5-nitrobenzimidazole, in its deprotonated thiolate form, acts as a nucleophile. It attacks the electrophilic methylene carbon of chloroacetic acid, displacing the chloride ion and forming the desired S-C bond. The use of a base like potassium hydroxide is crucial to deprotonate both the thiol and the carboxylic acid of the starting materials, facilitating the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-Mercapto-5-nitrobenzimidazole | 195.19 | 9.76 | 0.05 |
| Chloroacetic Acid | 94.50 | 5.20 | 0.055 |
| Potassium Hydroxide (KOH) | 56.11 | 6.17 | 0.11 |
| Ethanol (95%) | - | 150 mL | - |
| Water | - | As needed | - |
| Hydrochloric Acid (dilute) | - | As needed | - |
Step-by-Step Procedure:
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In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (6.17 g, 0.11 mol) in 150 mL of 95% ethanol.
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To this basic solution, add 2-mercapto-5-nitrobenzimidazole (9.76 g, 0.05 mol) and chloroacetic acid (5.20 g, 0.055 mol).
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Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using TLC.
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After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
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Acidify the mixture with dilute hydrochloric acid to a pH of approximately 3-4, which will cause the product to precipitate.
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Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry it.
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The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture to obtain a purified final product.
Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.
Characterization of the Final Product
A thorough characterization of the synthesized [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid is essential to confirm its identity and purity. The following analytical techniques are recommended:
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Melting Point: Determination of the melting point is a quick and easy way to assess the purity of the compound. A sharp melting point range indicates a high degree of purity.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:
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A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).
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A C=O stretch from the carboxylic acid (~1700 cm⁻¹).
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N-H stretching from the benzimidazole ring (~3100-3400 cm⁻¹).
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C=N stretching of the imidazole ring (~1620 cm⁻¹).
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Asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹).
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information about the chemical environment of the protons in the molecule. Expected signals would include:
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A singlet for the methylene protons of the thioacetic acid moiety.
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Signals in the aromatic region corresponding to the protons on the benzimidazole ring. The nitro group will influence the chemical shifts of these protons.
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A broad singlet for the N-H proton of the benzimidazole ring.
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A broad singlet for the carboxylic acid proton.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key signals to expect are:
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A signal for the carbonyl carbon of the carboxylic acid.
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A signal for the methylene carbon of the thioacetic acid moiety.
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Signals for the aromatic carbons of the benzimidazole ring, with the carbon bearing the nitro group being significantly deshielded.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Safety Precautions
It is imperative that the synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
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4-Nitro-o-phenylenediamine: This compound is harmful if swallowed and may cause an allergic skin reaction.[1] It is also suspected of causing genetic defects.[1] Avoid inhalation of dust and contact with skin and eyes.[1]
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Carbon Disulfide: This is a highly flammable liquid and vapor that is harmful if inhaled and can cause damage to organs through prolonged or repeated exposure.[2][3] It is also suspected of damaging fertility or the unborn child.[2][3][4] Handle with extreme caution in a well-ventilated area, away from ignition sources.[4]
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Chloroacetic Acid: This substance is toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] It causes severe skin burns and eye damage.[5][6][7][8] Handle with extreme care, using appropriate gloves and eye/face protection.[6][8][9]
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Potassium Hydroxide: This is a corrosive solid that can cause severe skin burns and eye damage. Avoid direct contact.
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Ethanol: This is a flammable liquid. Keep away from open flames and other ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid. By following the outlined protocols and adhering to the specified safety precautions, researchers can reliably produce this valuable compound for further investigation in the field of drug discovery and development. The inherent biological potential of the 5-nitrobenzimidazole scaffold, coupled with the synthetic versatility offered by the thioacetic acid functional group, makes this molecule a promising platform for the creation of novel therapeutic agents.
References
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NextSDS. 4-Nitro-o-phenylenediamine Safety Data Sheet. Available from: [Link].
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Safety Data Sheet for Carbon disulfide. (2024). Available from: [Link].
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Safety Data Sheet for Chloroacetic acid. (2024). Available from: [Link].
-
Carl ROTH. Safety Data Sheet: Chloroacetic acid. Available from: [Link].
-
Airgas. Carbon Disulfide Safety Data Sheet. (2022). Available from: [Link].
-
Cosmetic Ingredient Review. Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. Available from: [Link].
-
Carl ROTH. Safety Data Sheet: Chloroacetic acid. Available from: [Link].
-
United States Environmental Protection Agency. Carbon disulfide. Available from: [Link].
-
New Jersey Department of Health. Carbon disulfide - Hazardous Substance Fact Sheet. Available from: [Link].
-
Loba Chemie. CHLOROACETIC ACID AR Safety Data Sheet. Available from: [Link].
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